3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile
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Overview
Description
Preparation Methods
The synthesis of 3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile typically involves a nucleophilic displacement reaction. One common method is the reaction of 4-nitrophthalonitrile with 2,3-dicyanophenol in the presence of a base . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of high-temperature polymers and resins.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile involves its interaction with specific molecular targets. The nitrile groups can participate in various chemical reactions, leading to the formation of stable polymers and resins . The pathways involved include nucleophilic substitution and polymerization reactions .
Comparison with Similar Compounds
3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile is unique compared to other phthalonitrile compounds due to its specific substitution pattern. Similar compounds include:
- 1,2-bis(3,4-dicyanophenoxy)benzene (o-BDB)
- 1,3-bis(3,4-dicyanophenoxy)benzene (m-BDB)
- 1,4-bis(3,4-dicyanophenoxy)benzene (p-BDB)
These compounds share similar chemical properties but differ in their substitution patterns, which can affect their reactivity and applications .
Properties
Molecular Formula |
C23H12N4O2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-[3-(2,3-dicyanophenoxy)-5-methylphenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C23H12N4O2/c1-15-8-18(28-22-6-2-4-16(11-24)20(22)13-26)10-19(9-15)29-23-7-3-5-17(12-25)21(23)14-27/h2-10H,1H3 |
InChI Key |
UTEOSFZWKQSUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC(=C2C#N)C#N)OC3=CC=CC(=C3C#N)C#N |
Origin of Product |
United States |
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